3-(3-Chlorophenyl)prop-2-enoic acid, also known as (E)-3-(3-chlorophenyl)acrylic acid, is an α,β-unsaturated carboxylic acid featuring a 3-chlorophenyl substituent. This compound serves as a versatile building block in organic synthesis, particularly for constructing various heterocyclic systems. [, ]
3-(3-Chlorophenyl)pent-2-enoic acid, also known as (Z)-3-(3-chlorophenyl)pent-2-enoic acid, is an organic compound characterized by a double bond between the second and third carbon atoms of a pentanoic acid chain, with a chlorinated phenyl group at the third position. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique chemical properties and potential biological activities.
The compound can be synthesized through various laboratory methods, primarily involving reactions of substituted aromatic compounds. While industrial production methods are not extensively documented, laboratory-scale syntheses provide insights into its preparation and applications.
3-(3-Chlorophenyl)pent-2-enoic acid is classified as an unsaturated carboxylic acid. Its structure includes both an alkene and a carboxylic acid functional group, which contribute to its reactivity and potential applications in organic synthesis.
The synthesis of 3-(3-Chlorophenyl)pent-2-enoic acid typically involves the following steps:
The reaction conditions, including temperature, solvent choice (often ethanol or dimethyl sulfoxide), and reaction time, are optimized to improve yield and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the final product effectively.
The molecular formula of 3-(3-Chlorophenyl)pent-2-enoic acid is . The compound features:
Property | Value |
---|---|
Molecular Weight | 210.65 g/mol |
IUPAC Name | (Z)-3-(3-chlorophenyl)pent-2-enoic acid |
InChI | InChI=1S/C11H11ClO2/c1-2... |
Canonical SMILES | CCC(=CC(=O)O)C1=CC(=CC=C1)Cl |
The structural uniqueness arises from the specific position of the chlorine atom on the phenyl ring, influencing both chemical reactivity and biological activity .
3-(3-Chlorophenyl)pent-2-enoic acid can undergo several types of chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvents, and catalysts to achieve optimal yields. For instance, oxidation may involve using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
The mechanism of action for 3-(3-Chlorophenyl)pent-2-enoic acid has been explored primarily in biological contexts:
Key chemical properties include:
3-(3-Chlorophenyl)pent-2-enoic acid has several applications across different fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4